

# "2-Cyclopenten-1-one, 3-chloro-" molecular weight and formula

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## Compound of Interest

Compound Name: 2-Cyclopenten-1-one, 3-chloro-

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An In-depth Technical Guide to 3-Chloro-2-Cyclopenten-1-one: Synthesis, Reactivity, and Applications

## Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-cyclopenten-1-one, a pivotal intermediate in modern organic synthesis. The document elucidates the molecule's fundamental chemical and physical properties, including its precise molecular weight and formula. A significant focus is placed on a validated, high-yield synthetic protocol, detailing the underlying mechanistic principles. Furthermore, this guide explores the compound's reactivity, emphasizing its utility as a versatile building block for constructing complex molecular architectures, particularly in the fields of natural product synthesis and drug discovery. Safety protocols and characterization data are also presented for researchers and chemical development professionals.

## Chemical Identity and Physicochemical Properties

3-Chloro-2-cyclopenten-1-one, also known by its IUPAC name 3-chlorocyclopent-2-en-1-one, is a halogenated cyclic enone. Its structure, featuring a reactive vinyl chloride moiety conjugated to a carbonyl group, makes it a highly valuable electrophilic partner in a variety of chemical transformations. The key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	3-chlorocyclopent-2-en-1-one	[1]
CAS Number	53102-14-0	[1]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClO	[1]
Molecular Weight	116.54 g/mol	[1]
Canonical SMILES	C1C(=O)C=C(C1)Cl	[1]
InChI Key	KGKOCLPNPRMNSQ-UHFFFAOYSA-N	
Physical Form	Solid or Combustible Liquid	[1]
GHS Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[1]

## Synthesis and Preparation: An Improved Protocol

The synthetic utility of 3-chloro-2-cyclopenten-1-one has driven the development of several preparative methods. Early approaches, such as the allylic oxidation of 1-chlorocyclopentene, suffered from low yields and the formation of difficult-to-separate isomers.[2] A significantly more efficient and reliable method involves the Lewis acid-induced intramolecular acylation of 4-chloro-4-pentenoyl chloride.[2] This Friedel-Crafts type reaction provides the target compound in high yield and purity.

## Causality of Experimental Design

The success of this protocol hinges on the use of a strong Lewis acid, aluminum chloride (AlCl<sub>3</sub>), which coordinates to the acid chloride's carbonyl oxygen. This coordination dramatically increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular electrophilic attack on the terminal alkene. The reaction is conducted at low temperatures (-20°C to -10°C) to minimize polymerization and other side reactions that can be promoted by the highly reactive acylium ion intermediate.[2] Methylene chloride is an ideal solvent as it is inert under these conditions and effectively solubilizes the reagents.

## Detailed Experimental Protocol

The following protocol is adapted from the improved process reported by Drouin and Conia, which achieves a preparative yield of 75.5 - 77.5%.<sup>[2]</sup>

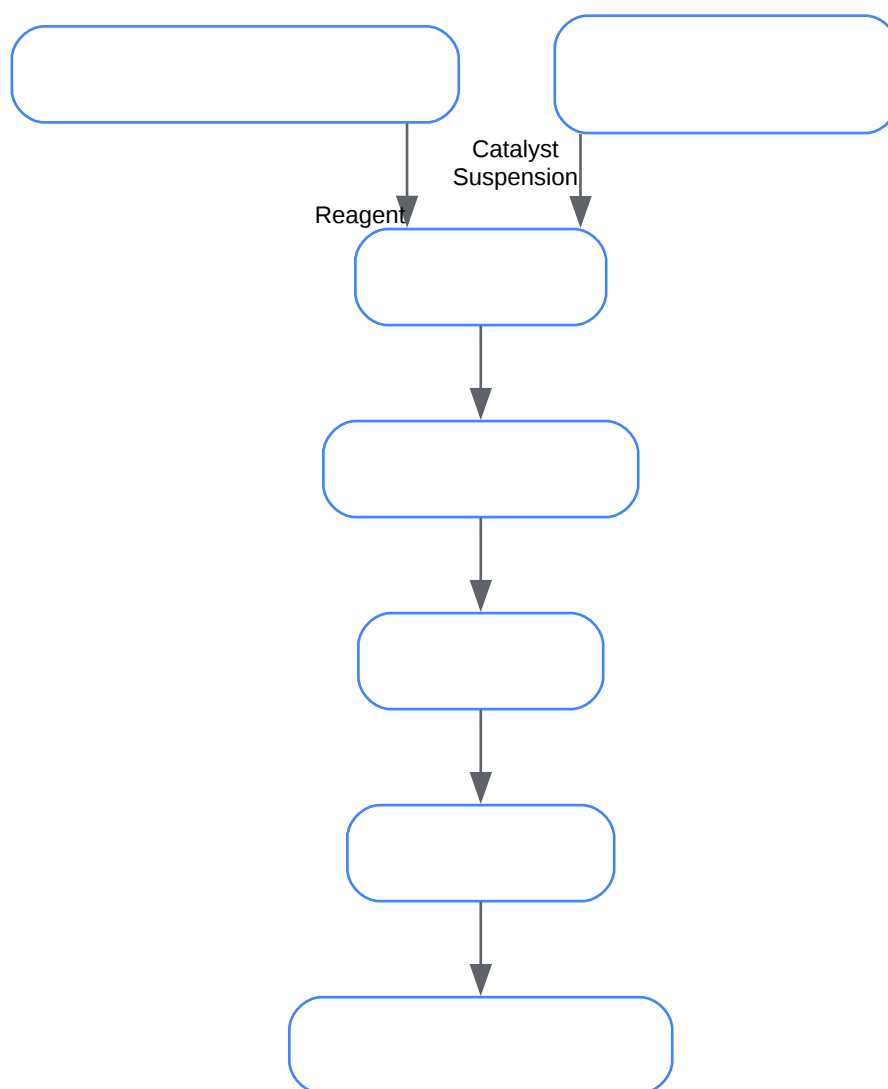
### Materials:

- 4-chloro-4-pentenoyl chloride (0.300 mole)
- Aluminum chloride ( $\text{AlCl}_3$ ), commercial 97% pure (0.297 mole)
- Methylene chloride ( $\text{CH}_2\text{Cl}_2$ ), dried over alumina (0.8 L)
- Nitrogen gas (for inert atmosphere)
- Mechanically stirred reaction vessel with a dropping funnel and thermometer

### Procedure:

- **Vessel Preparation:** Under a dry nitrogen atmosphere, charge the reaction vessel with 40.7 g (0.297 mole) of aluminum chloride and 0.8 L of dry methylene chloride.
- **Cooling:** Cool the mechanically stirred suspension to between  $-20^\circ\text{C}$  and  $-10^\circ\text{C}$  using an appropriate cooling bath.
- **Reagent Addition:** Prepare a solution of 45.9 g (0.300 mole) of 4-chloro-4-pentenoyl chloride in a dropping funnel. Add this solution dropwise to the cooled  $\text{AlCl}_3$  suspension over a period of 3 hours, ensuring the internal temperature is maintained between  $-20^\circ\text{C}$  and  $-10^\circ\text{C}$ .
- **Reaction Quenching:** Upon completion of the addition, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and hydrochloric acid.
- **Workup and Isolation:** The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 3-chloro-2-cyclopenten-one.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 3-chloro-2-cyclopenten-1-one.

## Chemical Reactivity and Synthetic Utility

3-Chloro-2-cyclopenten-1-one is a versatile synthon primarily due to the C-Cl bond at the  $\beta$ -position of the enone system. This position is highly susceptible to nucleophilic substitution, proceeding through an addition-elimination mechanism. This reactivity allows for the facile introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles.

This compound serves as a precursor to various 3-substituted-2-cyclopentenones, which are themselves important intermediates.<sup>[2][3]</sup> For example, reaction with sodium azide yields 3-

azido-2-cyclopentenone, a precursor for nitrogen-containing heterocycles.<sup>[2]</sup> Organocuprates can be used to introduce alkyl and aryl groups, a key step in cyclopentane annelation strategies.<sup>[2]</sup>

## General Reactivity Diagram

Caption: General nucleophilic substitution on 3-chloro-2-cyclopenten-1-one.

## Applications in Organic Synthesis and Drug Discovery

The unique reactivity of 3-chloro-2-cyclopenten-1-one has established it as a valuable building block in several areas of chemical research.

- **Heterocyclic Chemistry:** It has been utilized in the synthesis of pyridones with potential pharmaceutical applications.<sup>[2]</sup>
- **Natural Product Synthesis:** The cyclopentenone core is a common motif in many natural products. This compound provides a reliable entry point for cyclopentane annulation reactions, which are used to build fused ring systems.<sup>[2]</sup>
- **Propellane Synthesis:** It is a key synthon in the preparation of complex, polycyclic molecules such as [3.3.3]propellanes.<sup>[2]</sup>

## Spectroscopic Characterization

Spectroscopic data is crucial for the verification of the compound's identity and purity. While a full dataset should be acquired by the end-user, reference data is available from multiple sources.<sup>[4]</sup>

Spectroscopy Type	Observed Data	Source
Infrared (IR)	(film): $\nu$ C=O 1705 $\text{cm}^{-1}$ , $\nu$ C=C 1585 $\text{cm}^{-1}$	[2]
$^1\text{H}$ NMR	( $\text{CCl}_4$ ): $\delta$ 2.45 ppm (multiplet, 2H)	[2]
Mass Spec (MS)	m/e ( $^{79}\text{Cl}$ ): 116	[2]

## Safety, Handling, and Storage

As a reactive chemical intermediate, 3-chloro-2-cyclopenten-1-one must be handled with appropriate precautions.

- Hazards: The compound is a combustible liquid and causes skin and serious eye irritation.[1]
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
- Handling Precautions (P-statements): Key handling advice includes keeping away from flames (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280).[1]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).

## References

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